molecular formula C14H17NO2 B11878470 5-(Butoxymethyl)quinolin-8-ol CAS No. 22049-22-5

5-(Butoxymethyl)quinolin-8-ol

Katalognummer: B11878470
CAS-Nummer: 22049-22-5
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: DAMLYOOUAWIJTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Butoxymethyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. This compound features a quinoline ring with a butoxymethyl group attached at the 5-position and a hydroxyl group at the 8-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butoxymethyl)quinolin-8-ol typically involves the functionalization of quinolin-8-ol. One common method is the alkylation of quinolin-8-ol with butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of renewable starting materials, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Butoxymethyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(Butoxymethyl)quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.

    Medicine: Investigated for its anticancer properties and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals

Wirkmechanismus

The mechanism of action of 5-(Butoxymethyl)quinolin-8-ol involves its interaction with various molecular targets:

    Molecular Targets: The compound can chelate metal ions, disrupting essential metal-dependent enzymes in microorganisms.

    Pathways Involved: It can interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells. .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Butoxymethyl)quinolin-8-ol stands out due to its enhanced lipophilicity and ability to form stable metal complexes. These properties make it more effective in certain biological applications, such as crossing cell membranes and targeting intracellular pathogens .

Eigenschaften

CAS-Nummer

22049-22-5

Molekularformel

C14H17NO2

Molekulargewicht

231.29 g/mol

IUPAC-Name

5-(butoxymethyl)quinolin-8-ol

InChI

InChI=1S/C14H17NO2/c1-2-3-9-17-10-11-6-7-13(16)14-12(11)5-4-8-15-14/h4-8,16H,2-3,9-10H2,1H3

InChI-Schlüssel

DAMLYOOUAWIJTB-UHFFFAOYSA-N

Kanonische SMILES

CCCCOCC1=C2C=CC=NC2=C(C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.